9-Ethyl-6-(trifluoromethyl)-9h-purin-2-amine
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Description
9-Ethyl-6-(trifluoromethyl)-9h-purin-2-amine is a useful research compound. Its molecular formula is C8H8F3N5 and its molecular weight is 231.18 g/mol. The purity is usually 95%.
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Biological Activity
9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amine is a purine derivative notable for its unique structural features, particularly the trifluoromethyl group at the 6-position and an ethyl group at the 9-position of the purine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, especially in antiviral and anticancer applications.
The molecular formula of this compound is C₁₃H₁₄F₃N₅, with a molecular weight of approximately 231.18 g/mol. The presence of the trifluoromethyl group significantly enhances its lipophilicity and stability, which are critical for biological interactions and drug development.
The trifluoromethyl group in this compound is believed to increase binding affinity to various biological targets. This modification can enhance interactions with enzymes or receptors, potentially leading to improved therapeutic efficacy. Specifically, studies have indicated that this compound may inhibit phosphoinositide 3-kinases (PI3Ks), which are involved in multiple signaling pathways related to cancer and inflammation .
Antiviral Potential
Research suggests that this compound exhibits antiviral properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's structure allows it to interact effectively with key enzymes involved in the parasite's metabolism .
Anticancer Activity
In addition to its antiviral effects, this purine derivative has shown promise as an anticancer agent. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis. In vitro studies have demonstrated that derivatives of this compound can effectively target various cancer-related pathways, including those involving EGFR and VEGFR .
Case Studies
- Inhibition of Phosphoinositide 3-Kinases (PI3Ks) : A study reported that analogs of this compound effectively modulated PI3K activity, which is crucial in cancer progression and treatment resistance .
- Antiparasitic Activity : Another research effort focused on identifying new chemotypes against T. brucei, where the compound was part of a larger screening process that identified several potent kinase-targeting inhibitors .
Comparative Analysis
To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Feature | Unique Aspect |
---|---|---|
8-Methyl-9H-purin-2-amine | Methyl group at position 8 | Lacks trifluoromethyl group; lower lipophilicity |
8-Chloro-9H-purin-2-amine | Chloro group instead of trifluoromethyl | Different electronic properties affecting reactivity |
8-Bromo-9H-purin-2-amines | Bromo group at position 8 | Similar reactivity but different stability |
6-(Difluoromethyl)-9H-purin-2-amines | Difluoromethyl instead of trifluoromethyl | Reduced lipophilicity compared to trifluoromethyl |
The presence of the trifluoromethyl group in 9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amines enhances its chemical stability and biological activity compared to these analogs, making it a unique candidate in drug development.
Properties
CAS No. |
1736-96-5 |
---|---|
Molecular Formula |
C8H8F3N5 |
Molecular Weight |
231.18 g/mol |
IUPAC Name |
9-ethyl-6-(trifluoromethyl)purin-2-amine |
InChI |
InChI=1S/C8H8F3N5/c1-2-16-3-13-4-5(8(9,10)11)14-7(12)15-6(4)16/h3H,2H2,1H3,(H2,12,14,15) |
InChI Key |
UTVHBFHLMHYGLL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)N)C(F)(F)F |
Origin of Product |
United States |
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